molecular formula C14H19BrN2O3 B1393822 tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate CAS No. 1008505-59-6

tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate

Cat. No. B1393822
CAS RN: 1008505-59-6
M. Wt: 343.22 g/mol
InChI Key: ABPDFZKDAJSIHG-UHFFFAOYSA-N
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Description

“tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate”, also known as Boc-Aib-Br, is a chemical compound with the molecular formula C14H19BrN2O3 . It is used in various research fields.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, tert-butyl (substituted benzamido)phenylcarbamate, was synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromobenzoyl group attached to an aminoethylcarbamate group via an amide bond . The molecular weight is 343.22 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 343.22 g/mol . Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Intermediates

  • Tert-butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate plays a significant role as an intermediate in the synthesis of various complex molecules. For instance, it has been used in the synthesis of mTOR targeted PROTAC molecule PRO1, where a palladium-catalyzed Suzuki reaction is employed to achieve high yields (Qi Zhang et al., 2022).
  • Similarly, it serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), a rapid synthetic method for which has been established (Bingbing Zhao et al., 2017).

Chemical and Physical Properties

  • The compound's properties and behavior in reactions have been extensively studied. For example, its role in the formation of lipophilic benzoxazoles, which have shown activity against Mycobacterium tuberculosis and some nontuberculous strains, highlights its importance in medicinal chemistry (J. Vinšová et al., 2004).
  • It's also used in the formation of tetranuclear and pentanuclear compounds of rare-earth metals, showcasing its utility in the field of inorganic chemistry (Munendra Yadav et al., 2015).

Synthetic Applications

  • In organic synthesis, it's used for creating various molecular structures. For example, its derivative was synthesized and characterized by elemental analysis, FT-NMR, FT-IR spectroscopy, and X-ray diffraction studies (R. Kant et al., 2015).
  • The compound has been employed in the synthesis of diastereomers of diketopiperazines, which are significant in the study of peptides and proteins (Y. Liu et al., 2012).

properties

IUPAC Name

tert-butyl N-[2-[(4-bromobenzoyl)amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPDFZKDAJSIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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